molecular formula C10H13NO2 B1519721 6-Allyl-2,3-dimethoxypyridine CAS No. 1087659-29-7

6-Allyl-2,3-dimethoxypyridine

Cat. No.: B1519721
CAS No.: 1087659-29-7
M. Wt: 179.22 g/mol
InChI Key: DWNPBGILLMBQPP-UHFFFAOYSA-N
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Description

6-Allyl-2,3-dimethoxypyridine is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound is characterized by the presence of an allyl group attached to the 6th position of a pyridine ring, which is further substituted with methoxy groups at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Allyl-2,3-dimethoxypyridine typically involves the following steps:

  • Starting Material: The synthesis begins with pyridine as the starting material.

  • Alkylation: The pyridine ring undergoes alkylation to introduce the allyl group at the 6th position.

  • Methoxylation: Subsequent methoxylation reactions introduce methoxy groups at the 2nd and 3rd positions of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Allyl-2,3-dimethoxypyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the allyl group to an aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can reduce the pyridine ring or the methoxy groups.

  • Substitution: Substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Allyl alcohol, allyl aldehyde, and allyl carboxylic acid.

  • Reduction: Reduced pyridine derivatives and methoxy derivatives.

  • Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

6-Allyl-2,3-dimethoxypyridine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Allyl-2,3-dimethoxypyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,3-Dimethoxypyridine

  • 6-Allylpyridine

  • 2,6-Dimethoxypyridine

  • 3,5-Dimethoxypyridine

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Properties

IUPAC Name

2,3-dimethoxy-6-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-5-8-6-7-9(12-2)10(11-8)13-3/h4,6-7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPBGILLMBQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670145
Record name 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-29-7
Record name 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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